N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound characterized by its unique structural features and potential biological activity. It incorporates a benzodioxole moiety, a triazole ring, and a sulfanyl group, which may contribute to its chemical reactivity and biological interactions.
The compound is classified as an organic compound with the following characteristics:
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several key steps:
The synthesis may require specific reagents such as thiols for the sulfanyl group and appropriate solvents to facilitate the reactions. Reaction conditions such as temperature and pH must be optimized to achieve high yields.
The molecular structure of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features:
The InChI key for this compound is provided for identification purposes: InChI=1S/C18H19N5O3S/c1-10(19)24-15(21)12(6-8-22)13(23)14(16)25(24)20/h6-8H,1-5H3
.
The compound may undergo various chemical reactions due to its functional groups:
Reaction conditions such as temperature and solvent choice are critical in determining the success of these transformations.
The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is likely related to its interaction with biological targets such as enzymes or receptors:
Further studies are necessary to elucidate the specific pathways affected by this compound and its potential therapeutic applications.
The physical properties of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:
Chemical properties include:
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: